N-[(Z)-N'-hydroxycarbamimidoyl]benzamide
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Overview
Description
N-[(Z)-N’-hydroxycarbamimidoyl]benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields such as medicine, biology, and industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-N’-hydroxycarbamimidoyl]benzamide typically involves the reaction of 2-cyanobenzamide with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-[(Z)-N’-hydroxycarbamimidoyl]benzamide are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-N’-hydroxycarbamimidoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzamide moiety can undergo substitution reactions, where different substituents can replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents can be used for substitution reactions, including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines.
Scientific Research Applications
N-[(Z)-N’-hydroxycarbamimidoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in research to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-[(Z)-N’-hydroxycarbamimidoyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[(Z)-N’-hydroxycarbamimidoyl]benzamide
- 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids
Uniqueness
N-[(Z)-N’-hydroxycarbamimidoyl]benzamide is unique due to its specific structure and the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical properties and biological activities compared to other benzamide derivatives .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-[(Z)-N'-hydroxycarbamimidoyl]benzamide |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12) |
InChI Key |
YCNYDVGVRIYMJR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NO)N |
Origin of Product |
United States |
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